molecular formula C2H2Cl2N2O2 B020624 Dichloroglyoxime CAS No. 2038-44-0

Dichloroglyoxime

Cat. No. B020624
CAS RN: 2038-44-0
M. Wt: 156.95 g/mol
InChI Key: UPDHJUMXKOCPBJ-OWOJBTEDSA-N
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Description

Synthesis Analysis

  • Chlorine Gas-Free Synthesis : A novel approach for synthesizing Dichloroglyoxime involves using glyoxime and N-chlorosuccinimide in DMF, with a lithium chloride-based workup. This method avoids the use of toxic chlorine gas, historically used in its synthesis, offering a safer and more controlled laboratory procedure with comparable yields (Wingard, Guzmán, & Sabatini, 2016).

Molecular Structure Analysis

  • Structural Features : While specific studies directly analyzing the molecular structure of Dichloroglyoxime were not found, related research on molecular structures provides insights into techniques and approaches that could be applied. For instance, investigations on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of related compounds offer a methodology for analyzing similar chemical structures (Mary et al., 2014).

Chemical Reactions and Properties

  • Reactivity with Transition Metals : Dichloroglyoxime reacts with transition metals to form various complexes. For example, reactions with Ni(II), Cu(II), Co(II), and Fe(II) have been studied, highlighting its reactivity and potential applications in coordination chemistry (Kandaz et al., 2002).

Physical Properties Analysis

  • Chromatographic Analysis : Techniques such as gas chromatography have been utilized for analyzing compounds related to Dichloroglyoxime, suggesting similar methods could be applied for its physical property analysis. These techniques help in understanding the physicochemical properties of such compounds (Singh & Kulshrestha, 1997).

Chemical Properties Analysis

  • Chemical Structure and Reactions : Research into the molecular structures of related compounds and their chemical reactions, such as chlorination and oxidation processes, can provide insights into the chemical properties and behavior of Dichloroglyoxime. Studies on dioxins, for example, involve complex analytical procedures that could be relevant for Dichloroglyoxime's analysis (Reiner, 2010).

Scientific Research Applications

1. Biochemistry: Effects on Lysozyme

  • Summary of Application : Dichloroglyoxime (DCGO) has been studied for its effects on the activity and structure of lysozyme, a type of enzyme .
  • Methods of Application : The study was conducted in a 100 mM potassium phosphate buffer with a pH of 7.0. Techniques used included UV spectrophotometry, circular dichroism (CD), and fluorescence spectroscopy .

2. Industrial Chemistry: Synthesis of Energetic Material

  • Summary of Application : Dichloroglyoxime is used as an intermediate in the synthesis of the energetic material dihydroxylammonium-5,5’-bistetrazole-1,1’-diolate (TKX-50) .
  • Results : To overcome these drawbacks, a continuous flow synthesis was developed. With a lab bench-scale setup, a dichloroglyoxime throughput of 31 g/h was achieved with a yield of 70%, comparable to the batch reaction .

3. Catalysis and Organic Synthesis

  • Summary of Application : Dichloroglyoxime is a versatile material used in various scientific research. Its unique properties make it suitable for applications in catalysis and organic synthesis.

4. Chemical Sensors

  • Summary of Application : Dichloroglyoxime can be used in the development of chemical sensors for detecting specific elements .
  • Methods of Application : The specific methods of application can vary depending on the type of sensor being developed. Typically, this involves incorporating Dichloroglyoxime into a sensor matrix or interface .
  • Results : The results can vary widely depending on the specific sensor application. In general, the use of Dichloroglyoxime can enhance the sensitivity and selectivity of the sensor .

5. Pesticides, Fungicides, and Bactericides

  • Summary of Application : Dichloroglyoxime has been found to have remarkable activity against gram-positive and gram-negative bacteria as well as certain yeast, making it a potential ingredient in pesticides, fungicides, and bactericides .
  • Methods of Application : Dichloroglyoxime would be incorporated into the formulation of these products, which could then be applied in various settings to control pests, fungi, or bacteria .
  • Results : The effectiveness of these products would depend on many factors, including the specific formulation and the target organisms .

6. Environmentally Friendly Production

  • Summary of Application : A new method for synthesizing Dichloroglyoxime without chlorine gas has been developed, making it a promising alternative for environmentally friendly production .
  • Methods of Application : This involves a new synthesis method that avoids the use of chlorine gas, which can have safety and environmental concerns .
  • Results : The new method provides comparable yields and eases laboratory handling .

7. Chemical Sensors

  • Summary of Application : Dichloroglyoxime can be used in the development of chemical sensors for detecting specific elements .
  • Methods of Application : The specific methods of application can vary depending on the type of sensor being developed. Typically, this involves incorporating Dichloroglyoxime into a sensor matrix or interface .
  • Results : The results can vary widely depending on the specific sensor application. In general, the use of Dichloroglyoxime can enhance the sensitivity and selectivity of the sensor .

8. Pesticides, Fungicides, and Bactericides

  • Summary of Application : Dichloroglyoxime has been found to have remarkable activity against gram-positive and gram-negative bacteria as well as certain yeast, making it a potential ingredient in pesticides, fungicides, and bactericides .
  • Methods of Application : Dichloroglyoxime would be incorporated into the formulation of these products, which could then be applied in various settings to control pests, fungi, or bacteria .
  • Results : The effectiveness of these products would depend on many factors, including the specific formulation and the target organisms .

9. Environmentally Friendly Production

  • Summary of Application : A new method for synthesizing Dichloroglyoxime without chlorine gas has been developed, making it a promising alternative for environmentally friendly production .
  • Methods of Application : This involves a new synthesis method that avoids the use of chlorine gas, which can have safety and environmental concerns .
  • Results : The new method provides comparable yields and eases laboratory handling .

Safety And Hazards

When handling Dichloroglyoxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQVJAPIQPIIPF-IOBHVTPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\O)(\Cl)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroglyoxime

CAS RN

2038-44-0
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroglyoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediimidoyl dichloride, N1,N2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime
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Dichloroglyoxime

Citations

For This Compound
606
Citations
SM Pourmortazavi, I Kohsari, MB Teimouri… - Materials Letters, 2007 - Elsevier
Glyoxime derivatives have increasingly gained attention because of their potential for generation of energetic materials. In this paper, the thermal behaviours of dihydroglyoxime (DHG) …
Number of citations: 76 www.sciencedirect.com
LA Wingard, PE Guzmán… - Organic Process Research …, 2016 - ACS Publications
A new procedure for the synthesis and isolation of dichloroglyoxime is discussed. This material has … Our method for making dichloroglyoxime in high purity uses glyoxime and N-…
Number of citations: 11 pubs.acs.org
PL Van der Peet, TU Connell, C Gunawan… - The Journal of …, 2013 - ACS Publications
5,5′-Disubstituted-3,3′-bisisoxazoles are prepared in one step by the dropwise addition of aqueous potassium hydrogen carbonate to a mixture of dichloroglyoxime and terminal …
Number of citations: 40 pubs.acs.org
H Fakhraian, A Nassimi - Organic Preparations and Procedures …, 2023 - Taylor & Francis
… In the present work, the synthesis of dichloroglyoxime from glyoxal as starting material has … are detailed for obtaining high yields of pure dichloroglyoxime (see Experimental section). …
Number of citations: 1 www.tandfonline.com
MA Topchiy, GK Sterligov, AA Ageshina… - Russian Chemical …, 2022 - Springer
… dichloroglyoxime as a reagent. In the presence of base (in general, triethylamine or pyridine), dichloroglyoxime … the base-free reaction between dichloroglyoxime and different copper(I) …
Number of citations: 2 link.springer.com
S Abdalla, F Khalili - Drug and chemical toxicology, 1992 - Taylor & Francis
The effects of dichloroglyoxime (DCG) on isolated rings of aorta, main pulmonary artery, trachea and spontaneously-beating atrium of guines-pig were studied. DCG caused …
Number of citations: 7 www.tandfonline.com
AF Tuyun, N Bayrak, H Yıldırım, M Yıldız… - Journal of Molecular …, 2021 - Elsevier
… The starting material dichloroglyoxime (1) for this research … The starting material dichloroglyoxime (1) for this study was … of glyoxime in order to obtain dichloroglyoxime (1) in DMF …
Number of citations: 4 www.sciencedirect.com
NFA KAKA, A Sharifi, F Delfani, B Ranjbar… - 2007 - sid.ir
… condensation of 1,4- and 1,3phenylendiamine with dichloroglyoxime, respectively. The reaction of 1,2-phenylendiamine with dichloroglyoxime resulted in the production of (2Z,3Z)-1,4-…
Number of citations: 5 www.sid.ir
N Demirhan, İ Erden, U Avcıata - Synthesis and Reactivity in …, 2002 - Taylor & Francis
In this study, a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin was synthesized from the reaction of 5,6-diamino-1,10-phenanthroline with anti-…
Number of citations: 4 www.tandfonline.com
M Timur - Hittite Journal of Science and Engineering, 2019 - dergipark.org.tr
New crosslinked derivative of chitosan was prepared by the condensation reaction of chitosan CS and dichloro glyoxime. Structural analysis of chitosan derivative CSL was performed …
Number of citations: 2 dergipark.org.tr

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